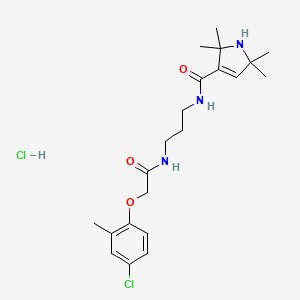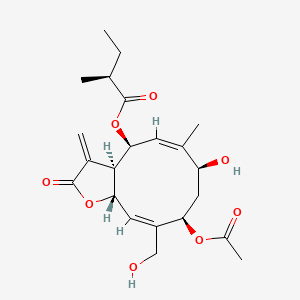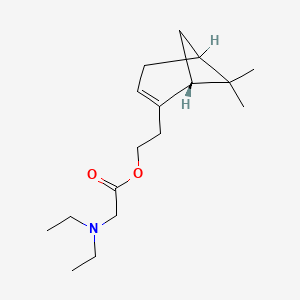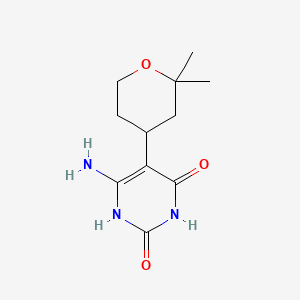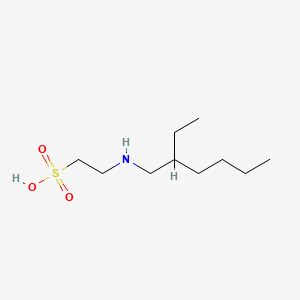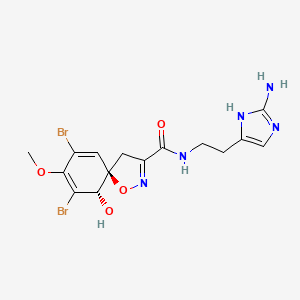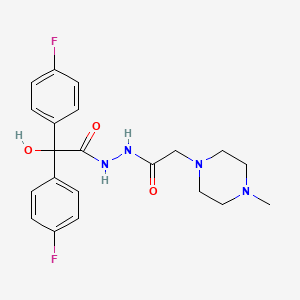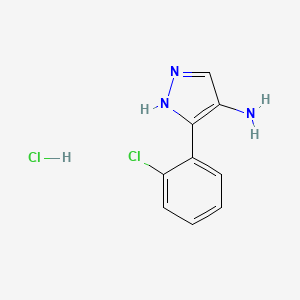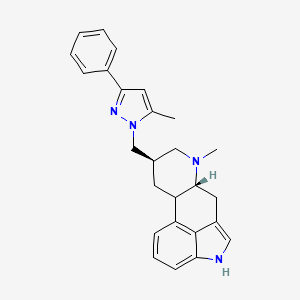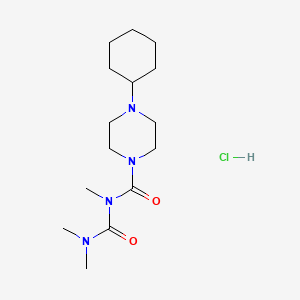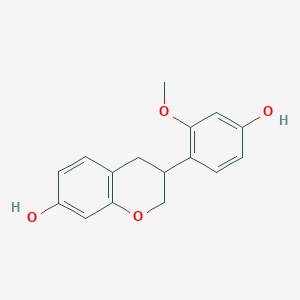
Isovestitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isovestitol is an isoflavonoid compound isolated from various plant sources, including the root of Sesbania grandiflora . Isoflavonoids are a class of flavonoids known for their diverse biological activities and potential health benefits. This compound has been studied for its antituberculosis activity and other pharmacological properties .
Vorbereitungsmethoden
Isovestitol can be synthesized through various synthetic routes. One common method involves the extraction and isolation from plant sources such as Sesbania grandiflora . The structures of the isolated compounds are characterized using spectroscopic techniques like UV, IR, MS, and NMR
Analyse Chemischer Reaktionen
Isovestitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Isovestitol has been extensively studied for its scientific research applications. It exhibits significant antituberculosis activity against Mycobacterium tuberculosis . Additionally, this compound has been studied for its potential effects on human health, including its preventative properties on the growth of breast cancer cells and its impact on women’s health during menopause . It also shows promise in reducing the risk of fibroids and endometriosis .
Wirkmechanismus
The mechanism of action of isovestitol involves its interaction with various molecular targets and pathways. It exhibits antibacterial and antifungal properties, which contribute to its antituberculosis activity . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with the growth and replication of Mycobacterium tuberculosis .
Vergleich Mit ähnlichen Verbindungen
Isovestitol is similar to other isoflavonoids such as medicarpin and sativan . These compounds share structural similarities and exhibit similar biological activities. this compound is unique in its specific antituberculosis activity and its potential health benefits related to women’s health . Other similar compounds include betulinic acid and colutin, which also exhibit antifungal and antibacterial properties .
Eigenschaften
CAS-Nummer |
75172-32-6 |
|---|---|
Molekularformel |
C16H16O4 |
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
3-(4-hydroxy-2-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C16H16O4/c1-19-16-8-13(18)4-5-14(16)11-6-10-2-3-12(17)7-15(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3 |
InChI-Schlüssel |
FFDNYMAHNWBKCH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)O)C2CC3=C(C=C(C=C3)O)OC2 |
melting_point |
95 - 97 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




